CNS Penetration: Alcohol vs. Amine Terminal Group
The target compound bears a terminal primary alcohol (-CH2OH), whereas its closest direct analog replaces this with a primary amine (-CH2NH2; CAS 1249071-65-5) . The amine analog exhibits a measured logP of 2.28 with 2 hydrogen-bond acceptors and 1 hydrogen-bond donor . The alcohol variant is predicted to have a lower logP (estimated reduction of ~0.5–1.0 log units based on the hydroxyl-for-amine substitution, consistent with the unsubstituted thiophene propargyl alcohol's XlogP3 of 1.1 ), and carries an additional hydrogen-bond donor (OH plus the piperidine nitrogen as acceptor), yielding a higher topological polar surface area and reduced passive membrane permeability . This physicochemical shift is relevant for programs seeking to minimize CNS exposure while retaining peripheral target engagement .
| Evidence Dimension | Predicted blood-brain barrier permeability (logP, HBD, tPSA) |
|---|---|
| Target Compound Data | Alcohol terminal group; predicted logP lower than 2.28; 2 HBD (OH + none on piperidine); higher tPSA than amine analog |
| Comparator Or Baseline | 3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine (CAS 1249071-65-5): measured logP 2.28; 1 HBD; 2 HBA; Fsp3 0.538 |
| Quantified Difference | Estimated logP reduction of ≥0.5 units; net increase of +1 HBD and elevated tPSA for the alcohol |
| Conditions | Computed/measured physicochemical properties from vendor technical datasheets; logP measured for amine analog ; XlogP3 for unsubstituted alcohol analog ; density 1.20±0.1 g/cm³ and boiling point 370.2±42.0 °C for target compound |
Why This Matters
For programs targeting peripheral inflammatory or parasitic diseases where CNS side effects must be minimized, the alcohol variant is structurally predisposed to lower brain penetration compared to the more lipophilic amine analog.
